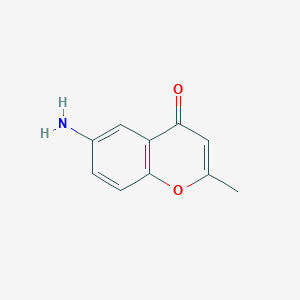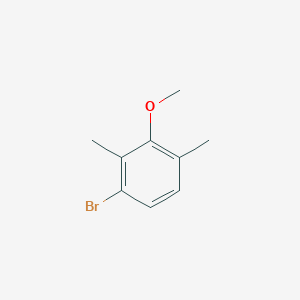
1-Bromo-3-methoxy-2,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-3-methoxy-2,4-dimethylbenzene” is a chemical compound with the molecular formula C7H7BrO . It is also known by other names such as Anisole, m-bromo-; m-Anisyl bromide; m-Bromoanisole; 3-Bromoanisole; m-Bromomethoxybenzene; m-Bromophenyl methyl ether; m-Methoxybromobenzene; 3-Methoxybromobenzene; 3-Methoxy-1-bromobenzene; m-Methoxyphenyl bromide; 3-Methoxyphenyl bromide; 3-Bromoanisol .
Synthesis Analysis
The synthesis of “1-Bromo-3-methoxy-2,4-dimethylbenzene” involves a gold-catalyzed coupling reaction with pyrazine . It also reacts with Mg and DMF, followed by the reaction with I2 and aq.NH3 to afford the corresponding aromatic nitrile .Molecular Structure Analysis
The molecular structure of “1-Bromo-3-methoxy-2,4-dimethylbenzene” can be represented as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3-methoxy-2,4-dimethylbenzene” include a molecular weight of 187.034 . More specific properties such as boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Polyphenylenevinylenes
1-Bromo-3-methoxy-2,4-dimethylbenzene: is used in the synthesis of soluble phenyl-substituted poly(p-phenylenevinylenes) which are important for creating materials with low content of structural defects. These materials are significant in the production of organic light-emitting diodes (OLEDs), offering potential for more efficient and flexible display technologies .
Gold-Catalyzed Coupling Reactions
This compound participates in gold-catalyzed coupling reactions, particularly with pyrazine. Such reactions are crucial for constructing complex molecules that can be used in pharmaceuticals and agrochemicals. The ability to form these compounds efficiently opens up new avenues for drug discovery and development .
Formation of Aromatic Nitriles
The brominated compound reacts with magnesium and DMF, followed by a reaction with iodine and aqueous ammonia to afford aromatic nitriles. Aromatic nitriles are valuable intermediates in organic synthesis, used to create a variety of heterocyclic compounds, which are prevalent in many drugs and agrochemicals .
Suzuki-Miyaura Cross-Coupling Reactions
1-Bromo-3-methoxy-2,4-dimethylbenzene: is a key starting material in Suzuki-Miyaura cross-coupling reactions. This type of reaction is widely used in the synthesis of biaryls, which are core structures in many pharmaceuticals and organic materials .
Electrophilic Aromatic Substitution
The compound can undergo electrophilic aromatic substitution reactions, which are fundamental in the field of synthetic organic chemistry. These reactions allow for the introduction of various functional groups into the benzene ring, thereby modifying the chemical properties of the compound for specific applications .
Free Radical Bromination
It can be used in free radical bromination at the benzylic position. This reaction is important for the synthesis of various organic compounds, including those with medicinal properties. The benzylic position is particularly reactive due to the possibility of resonance stabilization, making it a favorable site for such reactions .
Safety and Hazards
The compound “1-Bromo-3-methoxy-2,4-dimethylbenzene” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and use personal protective equipment .
Wirkmechanismus
Target of Action
It’s known that benzylic halides, such as this compound, typically react via an sn2 pathway . The specific targets and their roles would depend on the specific biochemical context in which this compound is used.
Mode of Action
The compound 1-Bromo-3-methoxy-2,4-dimethylbenzene can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic benzene ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . In the case of nucleophilic substitution, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Eigenschaften
IUPAC Name |
1-bromo-3-methoxy-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNCZGHAMRGGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methoxy-2,4-dimethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
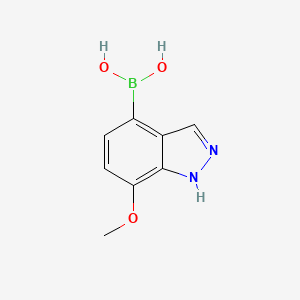
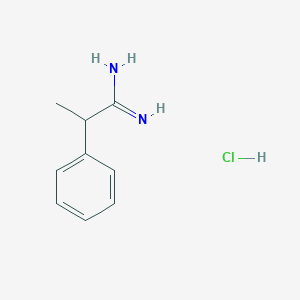
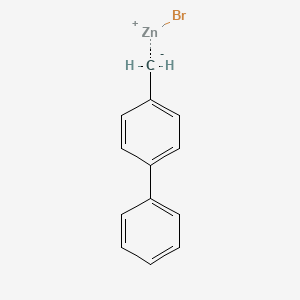
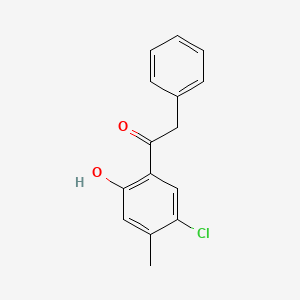
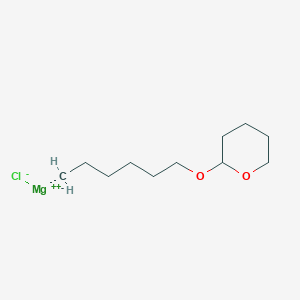
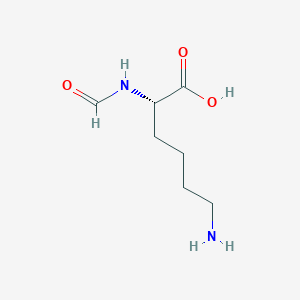

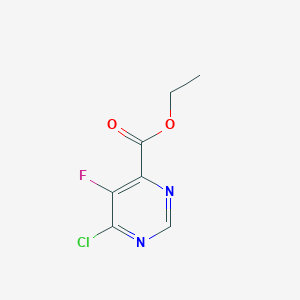
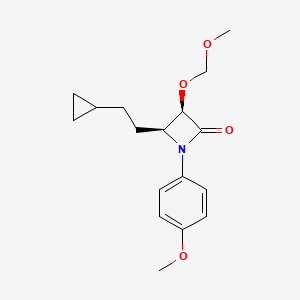
![4-Fluorobicyclo[2.2.2]octan-1-ol, 95%](/img/structure/B6307454.png)

